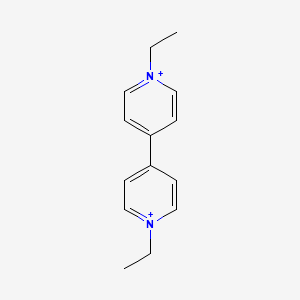

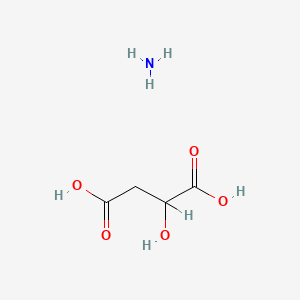

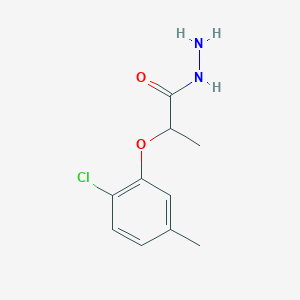

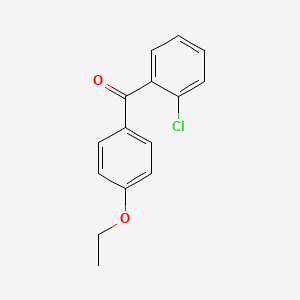

![molecular formula C21H17NOS B1609076 2(1H)-Naphthalenone, 1-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]- CAS No. 95697-53-3](/img/structure/B1609076.png)

2(1H)-Naphthalenone, 1-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-

Vue d'ensemble

Description

The compound “2(1H)-Naphthalenone, 1-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-” is a complex organic molecule that contains a naphthalenone group and a benzothiazolylidene group. Naphthalenone is a polycyclic aromatic ketone, made up of two fused benzene rings with a ketone functional group. Benzothiazolylidene is a type of organic compound that contains a benzene ring fused to a thiazole ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the naphthalenone and benzothiazolylidene moieties, followed by a reaction to combine these two groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings. The naphthalenone part of the molecule would contribute significant resonance stabilization, while the benzothiazolylidene group would add additional complexity to the molecule’s structure .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the ketone group in the naphthalenone moiety and the nitrogen and sulfur atoms in the benzothiazolylidene moiety. These functional groups could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make the compound relatively non-polar and insoluble in water. The compound’s reactivity, stability, and other chemical properties would be influenced by the functional groups present .Applications De Recherche Scientifique

Photochemical Properties

- The photochemistry of naphthalene derivatives like 2-(1-naphthyl)ethyl benzoates shows significant intramolecular electron transfer and exciplex formation, which are important for understanding photophysical processes in organic compounds (Morley & Pincock, 2001).

Pyrolysis and Combustion

- The pyrolysis of ethylnaphthalenes, a group including naphthalene derivatives, is significant in the formation of soot and polycyclic aromatic hydrocarbons (PAHs) in fuel combustion, which has implications for environmental pollution and energy efficiency (Yang, Lu & Chai, 2009).

Atmospheric Reactivity

- Naphthalene and its derivatives react with hydroxyl radicals in the atmosphere, indicating their role in urban air pollution and potential health impacts. These reactions lead to various oxidation products, emphasizing the environmental fate of PAHs (Bunce, Liu, Zhu & Lane, 1997).

Synthesis and Biological Activity

- Novel naphthalene derivatives have been synthesized and characterized, showing potential applications in biological activities like antibacterial properties, highlighting the medicinal chemistry aspects of naphthalene derivatives (Ekennia, Osowole, Onwudiwe, Babahan, Ibeji, Okafor & Ujam, 2018).

- Certain naphthalene-containing compounds demonstrate anti-Parkinson’s activity, indicating their potential therapeutic application in neurodegenerative diseases (Gomathy, Antony, Elango, Singh & Gowramma, 2012).

Material Science and Polymers

- Naphthalene on Cu(111) exhibits complex polymorphism and thermodynamic behavior, important for understanding molecular interactions on metal surfaces, with implications for material science and nanotechnology (Forker, Peuker, Meissner, Sojka, Ueba, Yamada, Kato, Munakata & Fritz, 2014).

- Synthesis of oligo(ethylene glycols) incorporating naphthalene units has been studied, revealing their potential in creating helical structures for complexation with certain compounds, relevant in the field of supramolecular chemistry (Hou, Jia, Jiang, Li & Chen, 2004).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

For instance, indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Biochemical Pathways

Based on the biological activities of similar compounds, it can be speculated that this compound may influence a variety of biochemical pathways, leading to diverse downstream effects .

Result of Action

Based on the biological activities of related compounds, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

1-[2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NOS/c1-2-22-18-9-5-6-10-20(18)24-21(22)14-12-17-16-8-4-3-7-15(16)11-13-19(17)23/h3-14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFXWYPVXGMIKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2SC1=CC=C3C(=O)C=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390711 | |

| Record name | 1-[2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]naphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2(1H)-Naphthalenone, 1-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]- | |

CAS RN |

95697-53-3 | |

| Record name | 1-[2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]naphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

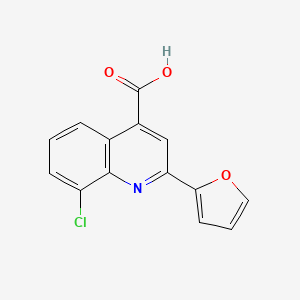

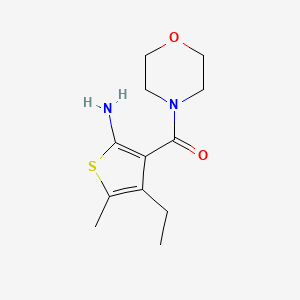

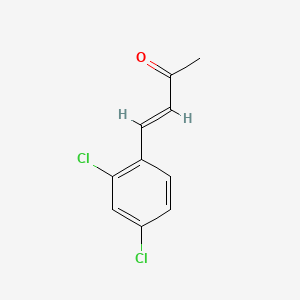

![N-[2-butoxy-4,5-dihydroxy-6-(hydroxymethyl)-3-oxanyl]acetamide](/img/structure/B1609008.png)